molecular formula C16H9ClN4O B2641259 (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile CAS No. 328036-10-8

(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile

Cat. No.: B2641259
CAS No.: 328036-10-8
M. Wt: 308.73
InChI Key: UYUMAZCCXMGWKV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazolinone and pyridine moieties in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides under reflux conditions.

    Acryloylation: The acryloylation step involves the reaction of the chlorinated quinazolinone with acryloyl chloride in the presence of a base such as triethylamine to form the acrylonitrile derivative.

    Coupling with Pyridine: The final step involves the coupling of the acrylonitrile derivative with a pyridine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom in the quinazolinone ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinazolinone moiety is known to interact with various biological targets, making it a candidate for the development of drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of quinazolinone have shown promise in the treatment of diseases such as cancer, inflammation, and bacterial infections. The presence of the pyridine ring further enhances its pharmacological profile, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzyme active sites, inhibiting their activity. The pyridine ring can enhance binding affinity and specificity, leading to more potent biological effects. The compound may also interact with cellular pathways involved in signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.

    Pyridine Derivatives: Compounds like 3-cyanopyridine and 3-aminopyridine share the pyridine ring but have different functional groups.

Uniqueness

(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is unique due to the combination of the quinazolinone and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

IUPAC Name

(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O/c17-12-3-4-14-13(7-12)16(22)21-15(20-14)11(8-18)6-10-2-1-5-19-9-10/h1-7,9H,(H,20,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUMAZCCXMGWKV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.